An In-Depth Technical Guide to 4-Cyano-3,5-difluorophenylboronic acid: A Cornerstone Reagent in Modern Drug Discovery
An In-Depth Technical Guide to 4-Cyano-3,5-difluorophenylboronic acid: A Cornerstone Reagent in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyano-3,5-difluorophenylboronic acid (CAS 861710-03-4) has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural features—a synthetically versatile boronic acid moiety, electron-withdrawing fluorine atoms, and a nitrile group—offer a powerful combination for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of this reagent, delving into the scientific rationale for its use, its synthesis, key chemical applications with detailed, field-proven protocols, and essential safety information. The content is structured to provide not just procedural steps, but the causal insights behind experimental choices, empowering researchers to effectively leverage this compound in their drug discovery programs.
The Scientific Rationale: Strategic Molecular Design
The utility of 4-Cyano-3,5-difluorophenylboronic acid in drug design is not accidental; it is a product of rational chemical design that leverages the unique properties of its constituent functional groups. The strategic incorporation of fluorine and cyano groups can profoundly influence a molecule's biological activity and pharmacokinetic profile.
The Impact of Fluorine Substitution
The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of beneficial properties to a drug candidate.[1][2] These include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic shielding" can block common sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, enhancing binding affinity and potency.[3][4]
-
Modulation of pKa: The inductive electron-withdrawing effect of fluorine can lower the pKa of nearby basic functional groups. This can be strategically used to optimize a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[5]
-
Increased Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and access intracellular targets.[3][4]
The Role of the Cyano Group
The cyano (-C≡N) group is a versatile functional group in medicinal chemistry, often employed as a bioisostere for other groups like halogens or carbonyls. Its key contributions include:
-
Polarity and Hydrogen Bonding: The nitrile group is a potent hydrogen bond acceptor, which can facilitate crucial interactions within a protein's binding pocket.
-
Metabolic Stability: Similar to fluorine, the cyano group is generally stable to metabolic transformations.
-
Dipole Moment: The strong dipole of the cyano group can influence the overall polarity and solubility of a molecule.
-
Bioisosterism: The linear geometry and electronic properties of the cyano group allow it to mimic other functional groups, enabling chemists to fine-tune structure-activity relationships (SAR).
The combination of two fluorine atoms flanking a central cyano group on a phenylboronic acid creates a unique electronic environment. The strong electron-withdrawing nature of these substituents makes the boronic acid an excellent partner in palladium-catalyzed cross-coupling reactions, enhancing its reactivity.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 861710-03-4 | [5][6][7] |
| Molecular Formula | C₇H₄BF₂NO₂ | [5] |
| Molecular Weight | 182.92 g/mol | [5][8] |
| Appearance | White to off-white crystalline powder | |
| Boiling Point | 344.1 °C | [8] |
| Storage | Inert atmosphere, 2-8°C |
Safety and Handling
4-Cyano-3,5-difluorophenylboronic acid is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[5][9] Strict adherence to safety protocols is mandatory.
-
GHS Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[9][10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[10]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of exposure, seek immediate medical attention.[9][10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthesis and Manufacturing
While several commercial suppliers offer 4-Cyano-3,5-difluorophenylboronic acid, understanding its synthesis provides valuable context for its purity and potential impurities. A common synthetic route starts from 4-bromo-2,6-difluorobenzonitrile.
The synthesis involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent acidic workup. This method is analogous to the synthesis of other cyanophenylboronic acids.[11]
Caption: General synthetic route to 4-Cyano-3,5-difluorophenylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 4-Cyano-3,5-difluorophenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the construction of complex biaryl structures that are prevalent in many kinase inhibitors and other pharmaceuticals.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid (R²-B(OH)₂) reacts with a base to form a boronate species, which then transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Cyano-3,5-difluorophenylboronic acid with an aryl bromide. Optimization may be required for different substrates. This protocol is based on established methods for coupling electron-deficient boronic acids.[12][13][14]
Reaction:
4-Cyano-3,5-difluorophenylboronic acid + Aryl Bromide → 4'-Substituted-4-cyano-3,5-difluorobiphenyl
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Bromide | Varies | Varies | 1.0 | 1.0 |
| 4-Cyano-3,5-difluorophenylboronic acid | 861710-03-4 | 182.92 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-Cyano-3,5-difluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Causality: The use of dry glassware is crucial as moisture can lead to competitive protodeboronation of the boronic acid, reducing the yield. Potassium carbonate is a common and effective base for activating the boronic acid for transmetalation.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is accomplished by pulling a vacuum and backfilling with the inert gas three times.
-
Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Maintaining an inert atmosphere throughout the reaction is critical for catalyst stability and activity.
-
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol).
-
Causality: Pd(PPh₃)₄ is a commonly used, reliable Pd(0) source for Suzuki couplings. The phosphine ligands stabilize the palladium center.
-
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Causality: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic substrates and the inorganic base. Degassing the solvents removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Causality: Heating accelerates the rate of reaction. The optimal temperature may vary depending on the reactivity of the specific aryl bromide.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
-
Causality: This standard aqueous work-up removes the inorganic salts and water-soluble byproducts. Column chromatography is a standard technique to isolate the desired biaryl product from any remaining starting materials or side products.
-
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The biaryl motif constructed using 4-Cyano-3,5-difluorophenylboronic acid is a privileged scaffold in many small molecule kinase inhibitors.[15][16][17] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers and inflammatory diseases.
The 4-cyano-3,5-difluorophenyl group often serves as a key pharmacophore that binds within the ATP-binding pocket of the kinase. The fluorine atoms can form critical interactions with the hinge region of the kinase, while the cyano group can interact with other key residues, contributing to both potency and selectivity. The metabolic stability imparted by the fluorine atoms is also crucial for developing orally bioavailable drugs.
Conclusion
4-Cyano-3,5-difluorophenylboronic acid is a high-value reagent for medicinal chemists and drug discovery scientists. Its well-defined physicochemical properties, combined with the strategic advantages conferred by its fluoro and cyano substituents, make it an indispensable tool for the synthesis of complex molecules with tailored biological activities. The robust and versatile Suzuki-Miyaura coupling provides a reliable method for incorporating this valuable fragment into drug candidates. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe application in the pursuit of novel therapeutics.
References
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- 7. 4-CYANO-3,5-DIFLUOROPHENYLBORONIC ACID | 861710-03-4 [amp.chemicalbook.com]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
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- 12. benchchem.com [benchchem.com]
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